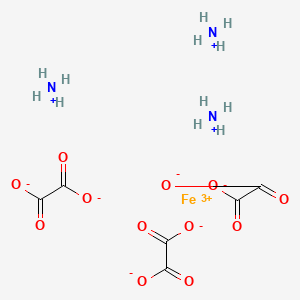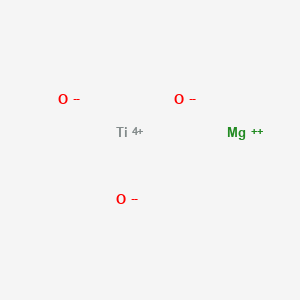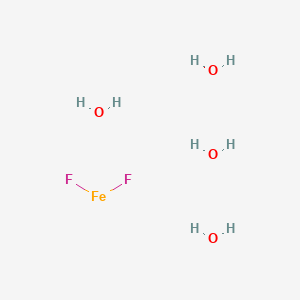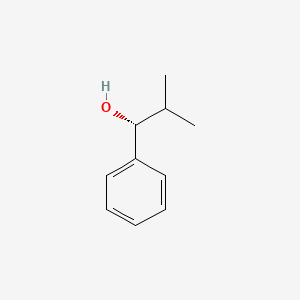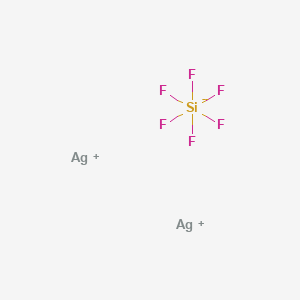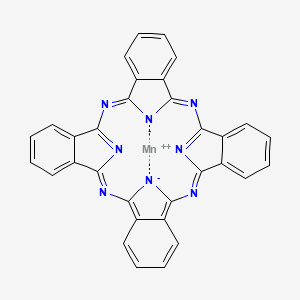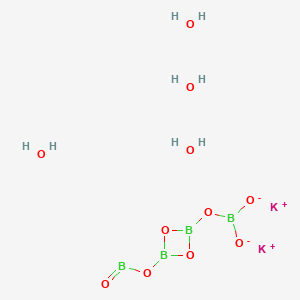
NICKEL PHOSPHATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nanoporous nickel phosphates, such as VSB-1 and VSB-5, can be efficiently conducted under microwave irradiation, significantly speeding up the reaction process. The pH level during synthesis is a critical factor, with VSB-1 crystallizing in acidic conditions and VSB-5 in weakly basic conditions. This method allows for the rapid synthesis of nickel phosphates without the need for organic template molecules (Jhung et al., 2005).
Molecular Structure Analysis
A novel organic-inorganic hybrid nickel molybdenum(V) phosphate features a unique three-dimensional open-framework structure. This structure is formed by poly(oxomolybdophosphate) anions linked by Ni(II) cations and 4,4-bipyridine bridging ligands, creating large cavities that house uncoordinated 4,4'-bipyridinium cations and lattice water molecules. This represents the first example of such an extended framework solid containing poly(oxomolybdophosphate) anions interconnected by transition-metal complexes and organic moieties (Wen-Jung Chang et al., 2006).
Chemical Reactions and Properties
Nickel phosphates have shown promising electrocatalytic activities for glucose oxidation. Ultrathin nickel-cobalt phosphate nanosheets, synthesized via a hydrothermal method, exhibited enhanced electrocatalytic activity, demonstrating their potential as electrode materials in nonenzymatic electrochemical glucose sensors. These sensors displayed a wide linear range and a low detection limit, highlighting the applicability of nickel phosphate materials in electrochemical sensing applications (Yun Shu et al., 2018).
Physical Properties Analysis
The rapid synthesis of mesoporous nickel phosphates under microwave-assisted hydrothermal conditions has been achieved. This method allows for the synthesis of mesostructured nickel phosphate at relatively low temperatures and short periods. The synthesized material exhibits a high BET surface area and pore volume, indicating its potential usefulness in applications requiring high surface area materials (Li Xu-ying et al., 2012).
Chemical Properties Analysis
Nickel phosphate nanomaterials have been explored for their potential in energy storage applications. Binary composites of nickel-manganese phosphates have shown excellent electrochemical performance as materials for high-performance energy storage devices. These composites exhibit high specific capacity and cyclic stability, underscoring the effectiveness of nickel phosphate-based materials in supercapattery devices (M. Alzaid et al., 2020).
科学的研究の応用
Electro-Oxidation
Nickel phosphate-based materials exhibit exceptional durability and electrocatalytic activity for urea electro-oxidation, making them suitable for urea-rich wastewater treatment and energy consumption applications. For instance, different structures of nickel phosphates have been developed, with some forms showing superior stability and electrochemical activity for urea oxidation under alkaline conditions, highlighting their potential for large-scale production in wastewater treatment and energy sectors (Song et al., 2017).
Energy Storage
In the realm of energy storage, nanoporous nickel phosphates have demonstrated significant potential. A study on phosphonate-derived nanoporous metal phosphates, including nickel phosphate, showcased their high surface areas and controlled morphology, which are crucial for supercapacitor applications. These materials, especially nanoporous NiP, were found to have excellent specific capacitance and retention capacity, underscoring their utility in supercapacitors (Pramanik et al., 2016).
Wastewater Treatment
Nickel phosphate also plays a pivotal role in wastewater treatment, specifically in the bio-mineralization method for removing nickel ions from electroplating wastewater. This process involves the use of Bacillus subtilis, which produces alkaline phosphatase, leading to the precipitation of nickel phosphate octahydrate and effectively removing nickel ions from the wastewater (Yu & Jiang, 2019).
Electrocatalysis
Nickel phosphate's low conductivity has been a limitation in its application as an electrode material for electrochemical energy storage. However, recent advancements have overcome this through innovative approaches such as self-assembly of MOF on MXene nanosheets, leading to hierarchically porous nickel phosphate nanospheres. These materials exhibit high specific capacity and outstanding cycling stability, making them promising for high-performance electrode materials (Zhang et al., 2021).
Safety And Hazards
将来の方向性
The appetite for reactions involving PH3 has grown in the past few years. This is due to the ability to generate PH3 cleanly and safely via digestion of cheap metal phosphides with acids . Nickel phosphide exists in various compositions, and the synthesis of pure-phase nickel phosphides is of immense interest due to their wide scale applications in different electrocatalytic reactions .
特性
CAS番号 |
14396-43-1 |
|---|---|
製品名 |
NICKEL PHOSPHATE |
分子式 |
H14Ni3O15P2 |
分子量 |
492.13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)
